1,3-Hexanediol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIYEYCFMVPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944139 | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-91-9 | |

| Record name | 1,3-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Hexanediol chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a diol used in various industrial and research applications. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Chemical Structure and Identification

This compound, systematically named hexane-1,3-diol, is an aliphatic diol with a six-carbon chain and hydroxyl groups located at the first and third positions.[1] Its chemical structure is foundational to its physical and chemical properties.

Key Identifiers:

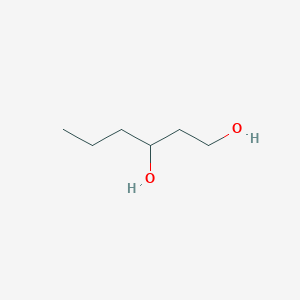

Below is a 2D representation of the this compound structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and chemical syntheses.

| Property | Value | Source(s) |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Appearance | Colorless, viscous liquid | [1] |

| Odor | Nearly odorless | [1] |

| Boiling Point | 221.7 to 228.2 °C at 760 mmHg | [1][3][8] |

| Melting Point | 26.38 °C (estimate) | [3] |

| Density | 0.958 to 0.961 g/cm³ at 20°C | [1][3][8] |

| Solubility in Water | Miscible, >42 g/L at 20°C | [1] |

| Vapor Pressure | 0.0145 mmHg at 25°C | [3][8] |

| Flash Point | 106.1 °C | [3][8] |

| Refractive Index | 1.4455 - 1.447 | [3][8] |

| LogP (Octanol/Water) | 0.530 | [7] |

| Enthalpy of Vaporization | 61.92 kJ/mol | [1][7] |

| Enthalpy of Fusion | 15.95 kJ/mol | [1][7] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

Chemical Reactivity

As a diol, this compound exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Key reactions include:

-

Esterification: Reacts with carboxylic acids or their derivatives to form esters.

-

Dehydration: Can undergo intramolecular or intermolecular dehydration under acidic conditions to yield unsaturated compounds or ethers.

-

Oxidation: The primary and secondary hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

-

Hydrogenation: Can be reduced to other alcohol derivatives under specific hydrogenation conditions.

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound follows standardized experimental protocols, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.

-

General Methodology (e.g., Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The assembly is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube.[9]

-

The bath is heated slowly and evenly. As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

-

-

Standard Guideline: ASTM E202 provides standard test methods for the analysis of glycols, including distillation range which is related to the boiling point.[10][11]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity.

-

General Methodology (Capillary Method):

-

A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.[4]

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.[4][12]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

-

-

Standard Guideline: OECD Test Guideline 102 describes several methods for determining the melting point/melting range, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[3][6][8][14]

Water Solubility Determination

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

General Methodology (Flask Method):

-

An excess amount of the substance is added to a known volume of distilled water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

-

-

Standard Guideline: OECD Test Guideline 105 details the flask method and the column elution method for determining water solubility.[1][2][7][15]

This guide provides essential technical information on this compound for professionals in scientific and research fields. The compiled data and methodologies serve as a foundational resource for its safe and effective use in various applications.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infinitalab.com [infinitalab.com]

- 11. scribd.com [scribd.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

Spectroscopic Profile of 1,3-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Hexanediol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Molecular Structure

This compound is a chiral diol with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol .[1][2][3] The structure contains two hydroxyl groups at positions 1 and 3, leading to a stereocenter at the C3 position.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-1 | ~3.7 - 3.8 | Multiplet | - |

| H-2 | ~1.6 - 1.7 | Multiplet | - |

| H-3 | ~3.9 - 4.1 | Multiplet | - |

| H-4 | ~1.3 - 1.5 | Multiplet | - |

| H-5 | ~1.2 - 1.4 | Multiplet | - |

| H-6 | ~0.9 | Triplet | ~7 |

| OH (1 & 3) | Variable (broad) | Singlet | - |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | ~65 |

| C-2 | ~40 |

| C-3 | ~70 |

| C-4 | ~30 |

| C-5 | ~23 |

| C-6 | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1470-1450 | C-H bend | Alkane |

| 1150-1050 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

| m/z | Ion |

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M-OH]⁺ |

| 100 | [M-H₂O]⁺ |

| 87 | [M-CH₂OH]⁺ |

| 73 | [M-C₂H₅OH]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 10-12 ppm.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition:

-

GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.

-

Direct Infusion ESI-MS: Introduce the sample solution directly into the ESI source at a constant flow rate.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

References

Thermodynamic properties of 1,3-Hexanediol

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Hexanediol

Introduction

This compound (CAS No: 21531-91-9) is a diol—an organic compound containing two hydroxyl (-OH) groups. Its molecular structure lends it to a variety of applications, including as a solvent, a preservative, and a key intermediate in chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its thermodynamic properties is crucial. These properties govern its behavior in formulations, influence reaction kinetics, and are essential for process design, safety assessments, and ensuring the stability and efficacy of final products. This guide provides a detailed overview of the core thermodynamic properties of this compound, outlines a representative experimental protocol for their determination, and presents logical and experimental workflows through visualization.

Core Thermodynamic and Physical Properties

The physical and thermodynamic data for this compound are summarized below. The data has been compiled from various chemical databases and literature sources. It is important to note that some values are estimated based on computational methods, such as the Joback method, and may differ from experimental findings.

Table 1: Key Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₆H₁₄O₂ | - | [1][2][3] |

| Molecular Weight | 118.176 | g/mol | [1] |

| Boiling Point | 221.7 - 228.2 | °C | [1][4] |

| Melting Point (estimated) | 26.38 | °C | [1][4] |

| Density (at 20°C) | 0.961 | g/cm³ | [1][2] |

| Flash Point | 106.1 | °C | [1][2][4] |

| Vapor Pressure (at 25°C) | 0.0145 | mmHg | [1][2] |

| Enthalpy of Vaporization (ΔvapH°) | 61.92 | kJ/mol | [4][5] |

| Enthalpy of Fusion (ΔfusH°) | 15.95 | kJ/mol | [4][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -276.44 | kJ/mol | [5] |

| Standard Enthalpy of Formation (hf) | -476.91 | kJ/mol | [5] |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 520.60 | 255.37 | [4][5] |

| 547.29 | 264.02 | [5] |

| 573.99 | 272.33 | [5] |

| 600.68 | 280.32 | [5] |

| 627.37 | 287.99 | [5] |

| 654.07 | 295.34 | [5] |

| 680.76 | 302.40 | [5] |

Table 3: Temperature-Dependent Dynamic Viscosity of this compound (Joback Method)

| Temperature (K) | Dynamic Viscosity (Pa·s) | Source |

| 264.02 | 0.2498961 | [5] |

| 306.78 | 0.0251069 | [5] |

| 349.55 | 0.0044260 | [5] |

| 392.31 | 0.0011391 | [5] |

| 435.07 | 0.0003828 | [5] |

| 477.84 | 0.0001564 | [5] |

| 520.60 | 0.0000740 | [5] |

Experimental Protocols: Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion of liquid this compound, from which the standard enthalpy of formation can be calculated using Hess's Law.

Materials and Equipment:

-

High-purity this compound sample

-

Oxygen bomb calorimeter (e.g., a Parr-type isoperibol calorimeter)

-

Platinum crucible

-

Combustible sample container (e.g., gelatin capsule)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

High-pressure oxygen source (99.5%+ purity)

-

Calorimeter jacket with a temperature-controlled water bath

-

High-precision digital thermometer (resolution of ±0.0001 K)

-

Analytical balance (precision of ±0.01 mg)

-

Benzoic acid (as a standard for calibration)

Methodology:

-

Calorimeter Calibration:

-

The energy equivalent of the calorimeter system (ε_calorimeter_) is determined by combusting a certified sample of benzoic acid.

-

A precisely weighed pellet of benzoic acid (approx. 1 g) is placed in the crucible.

-

The bomb is assembled, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter vessel.

-

The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until thermal equilibrium is reached.

-

The energy equivalent is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

-

-

Sample Preparation:

-

A precise mass (typically 0.5 - 0.8 g) of liquid this compound is weighed into a combustible container.

-

The container is sealed to prevent evaporation and placed in the platinum crucible within the bomb.

-

A fuse wire of known mass and length is connected to the ignition electrodes, ensuring it is in contact with the sample.

-

-

Combustion Procedure:

-

The bomb is sealed, purged, and pressurized with oxygen as in the calibration step.

-

A small, known volume of distilled water (approx. 1 mL) is added to the bomb beforehand to ensure all acids formed during combustion (e.g., nitric acid from residual nitrogen) are in solution.

-

The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature is recorded at regular intervals before ignition (fore-period), during the reaction (main period), and after the reaction until a steady state is observed (after-period) to correct for heat exchange with the surroundings.

-

-

Data Analysis and Calculation:

-

The corrected temperature rise (ΔT_corr_) is determined from the temperature-time data.

-

The total heat released (q_total_) is calculated: q_total_ = ε_calorimeter_ × ΔT_corr_.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).

-

The standard internal energy of combustion (Δ_c_U°) is calculated from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (Δ_c_H°) is then calculated using the relationship: Δ_c_H° = Δ_c_U° + Δn_gas_RT, where Δn_gas_ is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (Δ_f_H°) of this compound is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

-

Visualizations

Logical Relationships of Thermodynamic Properties

The following diagram illustrates the interconnectedness of key thermodynamic properties and their relationship to the physical state of a substance.

Caption: Interrelationships between fundamental properties, state functions, and phase transitions.

Experimental Workflow: Combustion Calorimetry

This diagram outlines the major steps involved in determining the enthalpy of formation using a bomb calorimeter.

Caption: Workflow for determining enthalpy of formation using combustion calorimetry.

References

An In-depth Technical Guide to the Solubility of 1,3-Hexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Hexanediol in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the available qualitative and comparative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for solubility testing.

Introduction to this compound

This compound (CAS RN: 21531-91-9) is a diol with the chemical formula C₆H₁₄O₂. It is a colorless, viscous liquid at room temperature. Its molecular structure, featuring two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility characteristics. Understanding its solubility is crucial for its application as a solvent, coupling agent, and component in various formulations within the pharmaceutical and chemical industries.

Solubility Profile of this compound

The solubility of this compound is primarily dictated by the polarity of the solvent. Generally, it exhibits high solubility in polar organic solvents and is less soluble in nonpolar solvents.

Qualitative Solubility Data:

Multiple sources indicate that this compound is completely miscible with a range of polar organic solvents.[1] This high degree of solubility is attributed to the ability of its hydroxyl groups to form strong hydrogen bonds with the solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Ethanol | Polar Protic | Completely Miscible[1] |

| Isopropanol | Polar Protic | Completely Miscible[1] |

| Diethyl Ether | Polar Aprotic | Completely Miscible[1] |

| Chloroform | Polar Aprotic | Completely Miscible[1] |

Comparative Quantitative Data for 2-Ethyl-1,3-hexanediol:

While specific quantitative data for this compound is scarce, data for its structural isomer, 2-Ethyl-1,3-hexanediol (CAS RN: 94-96-2), provides valuable insight. It is reported to be soluble in alcohol and ether.[2][3][4] Its solubility in water is stated as 42 g/L at 20°C.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol based on the widely used gravimetric method is provided.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass beakers or evaporation dishes

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid altering the solubility, ensure the syringe is at the same temperature as the solution.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass beaker or evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Weigh the beaker containing the filtered solution to determine the total weight of the solution.

-

Carefully evaporate the solvent from the beaker. This can be achieved by placing the beaker in a vacuum oven at a temperature below the boiling point of this compound or in a desiccator under vacuum.

-

-

Quantification and Data Reporting:

-

Once the solvent is completely evaporated, reweigh the beaker containing the this compound residue.

-

The mass of the dissolved this compound is the difference between the final weight of the beaker with the residue and the initial tare weight of the empty beaker.

-

The mass of the solvent is the difference between the total weight of the solution and the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of solvent.

-

Report the solubility value along with the specific solvent and the experimental temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of this compound.

References

The Versatility of 1,3-Hexanediol in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexanediol, a six-carbon diol with hydroxyl groups at the 1 and 3 positions, and its isomers are emerging as versatile building blocks in polymer chemistry. Their unique branched structure offers a distinct advantage over linear diols, enabling the synthesis of polymers with tailored properties such as increased glass transition temperatures, amorphous characteristics, and modified mechanical performance. This technical guide explores the potential applications of this compound in the synthesis of polyesters and polyurethanes, its role as a chain extender and crosslinking agent, and provides an overview of relevant experimental protocols and the resulting polymer properties.

Core Applications in Polymer Synthesis

The bifunctional nature of this compound allows its incorporation into various polymer architectures, primarily as a monomer in condensation polymerization and as a chain extender in polyurethane systems.

Polyester (B1180765) Synthesis

This compound can be employed as a diol monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of this branched diol disrupts chain packing, leading to the formation of amorphous or semi-crystalline polyesters with distinct thermal properties compared to those synthesized from linear diols like 1,6-hexanediol.

The use of secondary diols, such as isomers of this compound, generally results in polymers with higher glass transition temperatures (Tg) than their primary diol counterparts.[1] For instance, terephthalate (B1205515) and furandioate polyesters made with secondary diols consistently exhibit higher Tgs.[1] As the carbon chain length of the secondary diol increases from C4 to C8, the Tg values tend to decrease.[1]

Caption: General workflow for polyester synthesis via melt polycondensation.

Polyurethane Synthesis

In polyurethane chemistry, low molecular weight diols serve as chain extenders, reacting with diisocyanates to form the hard segments of the polymer. These hard segments are crucial for the final mechanical properties of the polyurethane elastomer.[2] 2-Ethyl-1,3-hexanediol (B165326) (EHD), an isomer of this compound, has been identified as an excellent chain extender for polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins.[2] Its compatibility with the non-polar polybutadiene backbone is superior to that of more common chain extenders like 1,4-butanediol (B3395766) (BDO).[2]

The incorporation of branched chain extenders like EHD can significantly influence the morphology and properties of the resulting polyurethane. The asymmetry introduced by the branched structure can disrupt the packing of the hard segments, affecting crystallinity and, consequently, the mechanical and thermal properties.

Caption: General workflow for one-shot polyurethane synthesis.

Quantitative Data on Polymer Properties

The following tables summarize the thermal and mechanical properties of polymers synthesized using this compound isomers and related diols for comparative purposes. Direct quantitative data for polymers based solely on this compound is limited in publicly available literature; therefore, data from analogous systems are presented to infer potential properties.

Table 1: Thermal Properties of Polyesters with Branched vs. Linear Diols

| Polymer System | Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity | Reference |

| Furandioate Polyester | 2,5-Hexanediol (C6 branched) | ~40 | Amorphous | Amorphous | [1] |

| Adipate Polyester | 1,6-Hexanediol (C6 linear) | - | - | ~60% | [1] |

| Adipate Polyester | 2,5-Hexanediol (C6 branched) | - | Amorphous | Amorphous | [1] |

| Terephthalate Polyester | 2,3-Butanediol (C4 branched) | 101-127 | - | - | [1] |

| Terephthalate Polyester | 1,4-Butanediol (C4 linear) | 26-41 | - | - | [1] |

Table 2: Mechanical Properties of HTPB-based Polyurethanes with Different Chain Extenders

| Polyol | Diisocyanate | Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |

| HTPB | MDI | 2-Ethyl-1,3-Hexanediol | Data not specified | Data not specified | Data not specified | [2] |

| HTPB | MDI | 1,4-Butanediol | Poor properties due to incompatibility | - | - | [2] |

Note: Specific quantitative values for the mechanical properties of HTPB-polyurethanes with 2-ethyl-1,3-hexanediol were not provided in the cited source, but it was noted to be an "excellent chain extender" leading to enhanced elastomeric properties.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This protocol is a general procedure adapted from the synthesis of aliphatic polyesters and can be applied to the reaction of this compound with a dicarboxylic acid like adipic or sebacic acid.[3]

-

Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

-

Charging Reactants: Equimolar amounts of this compound and the chosen dicarboxylic acid are charged into the reactor. A catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 wt%), is added.[3]

-

Esterification Stage: The reaction mixture is heated to approximately 160°C under a slow stream of nitrogen while stirring.[3] Water produced during the esterification reaction is continuously removed by distillation and collected. This stage is continued until the majority of the theoretical amount of water is collected.

-

Polycondensation Stage: The temperature is then gradually increased to around 190°C, and a vacuum is slowly applied to the system to facilitate the removal of the remaining water and any excess this compound.[3]

-

Reaction Monitoring and Completion: The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples for their acid number. The reaction is considered complete when the desired molecular weight or viscosity is achieved.

-

Product Recovery: The resulting polyester is then cooled and discharged from the reactor.

Synthesis of Polyurethanes via the One-Shot Method

This protocol is based on the procedure for preparing HTPB-based polyurethanes with 2-ethyl-1,3-hexanediol as a chain extender.[2]

-

Material Preparation: The hydroxyl-terminated polybutadiene (HTPB) resin is degassed and dehydrated in a resin kettle at 85°C under vacuum. The diisocyanate (e.g., MDI) and the solid chain extender (if applicable) are melted in an oven prior to use. 2-Ethyl-1,3-hexanediol is a liquid at room temperature.

-

Mixing: The liquid HTPB resin, melted diisocyanate, 2-ethyl-1,3-hexanediol, and a catalyst such as dibutyltin (B87310) dilaurate (DBTDL) are charged into a centrifuge cup.

-

Homogenization: The mixture is homogenized using a high-speed mixer (e.g., a SpeedMixer™).

-

Casting: The homogenized mixture is quickly poured into a hot metal mold.

-

Curing: The sample is initially cured in an oven at 110°C for approximately 3.5 hours, followed by a post-curing period at a lower temperature, for example, 65°C overnight.

-

Demolding: After the curing process is complete and the mold has cooled, the polyurethane elastomer can be demolded.

Potential as a Crosslinking Agent

Derivatives of this compound, such as this compound diacrylate (HDDDA), can be utilized as crosslinking agents in free-radical polymerization. The two acrylate (B77674) groups allow for the formation of a three-dimensional network structure, which enhances the mechanical properties and thermal stability of the resulting polymer. Unsaturated polyester resins can be crosslinked using vinyl monomers, and diacrylates like HDDDA can be incorporated to modify the crosslink density and final properties of the cured resin.[4]

Furthermore, zirconates of 2-ethyl-1,3-hexanediol have been used as esterification catalysts in the production of unsaturated polyester resins, demonstrating the versatility of this compound derivatives in this field.[5]

Structure-Property Relationships

The molecular structure of this compound and its isomers directly influences the properties of the polymers into which they are incorporated. The following diagram illustrates these key relationships.

Caption: Influence of this compound's structure on polymer properties.

Conclusion

This compound and its isomers are valuable monomers and additives in polymer chemistry, offering a means to precisely tailor the properties of polyesters and polyurethanes. Their branched structure is key to disrupting polymer chain regularity, leading to more amorphous materials with higher glass transition temperatures compared to their linear counterparts. While more extensive quantitative data on polymers derived directly from this compound would be beneficial for a complete understanding of its potential, the available information on its isomers and related branched diols strongly suggests its utility in developing advanced polymer materials for a variety of applications, including coatings, adhesives, elastomers, and potentially in specialized biomedical applications where specific degradation profiles and mechanical properties are required. Further research into the synthesis and characterization of polymers based on this compound is warranted to fully explore its capabilities.

References

- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. asianpubs.org [asianpubs.org]

- 4. kompozit.org.tr [kompozit.org.tr]

- 5. researchgate.net [researchgate.net]

Navigating New Frontiers in Chemical Synthesis: An In-depth Technical Guide to Novel Synthesis Pathways for 1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diol moiety is a critical structural feature in a vast array of natural products and pharmacologically active molecules.[1] As such, the development of efficient and stereoselective synthetic routes to chiral 1,3-diols remains a significant area of interest in organic chemistry and drug development. This technical guide provides a comprehensive overview of both established and novel synthesis pathways for 1,3-Hexanediol, a key C6 diol. We will explore traditional chemocatalytic methods and delve into emerging biocatalytic and chemoenzymatic strategies that offer promise for more sustainable and selective production. This document is intended to serve as a resource for researchers and professionals in the field, providing detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.

Chemocatalytic Synthesis: The Aldol (B89426) Condensation Route

A well-established method for the synthesis of this compound, specifically 2-ethyl-1,3-hexanediol, involves the aldol condensation of n-butyraldehyde followed by hydrogenation. This approach offers a direct route from a readily available C4 feedstock.

Reaction Pathway

The process begins with the base-catalyzed aldol condensation of two molecules of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal (B1620174). This intermediate is then subjected to catalytic hydrogenation to yield 2-ethyl-1,3-hexanediol.[2] The use of a phase-transfer catalyst in the aldol condensation step has been shown to improve reaction control and efficiency.[2]

Experimental Protocol: Aldol Condensation and Hydrogenation

The following protocol is adapted from patent literature describing the synthesis of 2-ethyl-1,3-hexanediol.[2]

Materials:

-

n-Butyraldehyde

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Phase-transfer catalyst (e.g., Polyethylene Glycol)

-

Hydrochloric Acid (for neutralization)

-

Raney Nickel catalyst

-

Hydrogen gas

Procedure:

-

Aldol Condensation:

-

Charge a reactor with n-butyraldehyde and the phase-transfer catalyst.

-

Cool the mixture to approximately 10-15°C.

-

Slowly add the aqueous NaOH solution while maintaining the temperature in the range of 30-40°C.

-

After the addition is complete, continue stirring for 0.2-3 hours.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Separate the organic and aqueous phases.

-

-

Hydrogenation:

-

The organic phase containing 2-ethyl-3-hydroxyhexanal is transferred to a hydrogenation reactor.

-

Add the Raney Nickel catalyst.

-

Pressurize the reactor with hydrogen gas to 10-60 bar.

-

Heat the reaction mixture to 60-140°C.

-

Maintain the reaction under these conditions until the uptake of hydrogen ceases.

-

After cooling and depressurizing, the catalyst is filtered off.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield 2-ethyl-1,3-hexanediol.

-

Quantitative Data

The following table summarizes the quantitative data from various examples in the patent literature for the synthesis of 2-ethyl-1,3-hexanediol.

| Parameter | Example 1 | Example 2 |

| Starting Material | n-Butyraldehyde (101.0 g) | n-Butyraldehyde (100.2 g) |

| Catalyst (Aldol) | 0.25% aq. NaOH | 1.24% aq. NaOH |

| Phase-Transfer Catalyst | Polyethylene Glycol (5.0 g) | Not specified |

| Reaction Time (Aldol) | 2 hours | 2.5 hours |

| Hydrogenation Catalyst | Raney Nickel | Raney Nickel |

| Hydrogenation Temp. | 100°C | 100°C |

| Hydrogen Pressure | 20 bar | 40 bar |

| Yield | 56.9% | 49.6% |

Novel Biosynthetic Pathways: A Metabolic Engineering Approach

The biosynthesis of diols through metabolic engineering offers a promising and sustainable alternative to chemical synthesis. While a dedicated pathway for this compound from simple carbon sources has not been extensively reported, established strategies for producing other diols like 1,3-butanediol (B41344) and 1,3-propanediol (B51772) in hosts such as E. coli can be adapted.[3][4]

Proposed Biosynthetic Pathway

A hypothetical pathway for the production of (R)-1,3-hexanediol from glucose in a metabolically engineered microorganism is presented below. This pathway leverages common central metabolic intermediates and a series of heterologous and/or engineered enzymes.

Key Enzymatic Steps and Considerations

-

Thiolase: Condensation of two Acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase: Stereoselective reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

-

Claisen Condensation: A key step involving the condensation of butyryl-CoA and acetyl-CoA to form 3-ketohexanoyl-CoA, followed by reduction to (R)-3-hydroxyhexanoyl-CoA. Alternatively, a reverse beta-oxidation pathway could be engineered.

-

CoA-acylating Aldehyde Dehydrogenase: Reduction of the thioester to an aldehyde.

-

Alcohol Dehydrogenase: Final reduction of the aldehyde to the diol.

-

Cofactor Engineering: The pathway requires significant amounts of reducing equivalents (NAD(P)H). Engineering the host's metabolism to increase the availability of these cofactors is crucial for high yields.[3]

Experimental Protocol: Strain Engineering and Fermentation (Conceptual)

This protocol outlines the general steps for engineering a microbial host for this compound production, based on successful strategies for other diols.[3][5]

Materials:

-

Host strain (e.g., E. coli)

-

Plasmids for gene expression

-

Genes encoding the pathway enzymes (codon-optimized for the host)

-

Growth media and fermentation supplements

-

Standard molecular biology reagents

Procedure:

-

Pathway Construction:

-

Synthesize or PCR-amplify the genes for the enzymes in the proposed pathway.

-

Clone the genes into suitable expression plasmids under the control of inducible promoters.

-

Transform the host strain with the plasmids.

-

-

Strain Optimization:

-

Knock out competing pathways to redirect carbon flux towards the desired product.

-

Overexpress genes involved in cofactor regeneration (e.g., from the pentose (B10789219) phosphate (B84403) pathway) to improve NADPH availability.

-

-

Fermentation:

-

Grow the engineered strain in a defined medium in a bioreactor.

-

Induce gene expression at an appropriate cell density.

-

Feed a concentrated glucose solution to maintain a steady carbon supply.

-

Monitor cell growth, glucose consumption, and product formation using techniques like HPLC.

-

-

Purification:

-

Separate the cells from the culture broth.

-

Extract the this compound from the broth using liquid-liquid extraction or chromatography.

-

Comparative Quantitative Data for Biosynthetic Diol Production

The following table presents data from successful metabolic engineering efforts for other 1,3-diols, providing a benchmark for potential this compound production.

| Product | Host | Key Engineering Strategies | Titer (g/L) | Yield (mol/mol glucose) | Reference |

| (R)-1,3-Butanediol | E. coli | Enzyme screening, cofactor engineering, byproduct reduction | ~71.1 | 0.65 | [6] |

| 1,3-Propanediol | E. coli | Heterologous pathway introduction, cofactor regeneration | 13.47 | 0.64 (mol/mol glycerol) | [7] |

Chemoenzymatic Synthesis: A Hybrid Approach

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. For this compound, a promising approach involves a chemical aldol reaction to form a β-hydroxyketone, followed by a highly stereoselective enzymatic reduction to the diol.

Reaction Pathway

This pathway starts with the aldol addition of acetone (B3395972) to butyraldehyde (B50154) to produce 4-hydroxy-2-hexanone. This intermediate is then stereoselectively reduced using a ketoreductase (KRED) or a whole-cell biocatalyst expressing an appropriate alcohol dehydrogenase.

Experimental Protocol (Conceptual)

Materials:

-

Butyraldehyde

-

Acetone

-

Aldol addition catalyst (e.g., NaOH or an organocatalyst)

-

Ketoreductase (KRED) or whole-cell biocatalyst

-

Cofactor (NAD(P)H) and cofactor regeneration system (if using an isolated enzyme)

-

Buffer solution

-

Organic solvent for extraction

Procedure:

-

Chemical Aldol Addition:

-

Combine butyraldehyde and acetone in a suitable solvent.

-

Add the catalyst and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction to isolate the crude 4-hydroxy-2-hexanone.

-

-

Biocatalytic Reduction:

-

Prepare a buffered aqueous solution containing the 4-hydroxy-2-hexanone.

-

Add the KRED and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase). If using whole cells, resuspend the cells in the buffer with the substrate.

-

Incubate the reaction with gentle agitation.

-

Monitor the conversion to this compound by GC or HPLC.

-

-

Purification:

-

Once the reaction is complete, extract the this compound with an organic solvent.

-

Purify the product by column chromatography or distillation.

-

Advantages of the Chemoenzymatic Approach

-

High Stereoselectivity: Enzymes can provide excellent control over the stereochemistry of the final diol product.

-

Mild Reaction Conditions: The enzymatic step is typically performed under mild, environmentally friendly conditions.

-

Modular Approach: The chemical and biological steps can be optimized independently.

Conclusion

The synthesis of this compound is evolving from traditional chemical methods to more sophisticated and sustainable biocatalytic and chemoenzymatic approaches. While the classic aldol condensation route remains a viable option, the future of 1,3-diol production will likely be shaped by the integration of biocatalysis. The proposed metabolic engineering and chemoenzymatic pathways, though conceptual for this compound, are based on well-established principles and successful applications for similar molecules. Further research in enzyme discovery, protein engineering, and pathway optimization will be crucial in realizing the full potential of these novel synthetic routes for the efficient and selective production of this compound and other valuable chiral diols.

References

- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 3. Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 5. Metabolic engineering of Escherichia coli for biological production of 1, 3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Escherichia coli for enhanced production of 1,3-butanediol from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of Escherichia coli for 1,3-propanediol biosynthesis from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic Routes to 1,3-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral diols, particularly 1,3-diols, is of significant interest in the pharmaceutical and fine chemical industries due to their utility as versatile building blocks for complex molecules. Among these, 1,3-hexanediol presents a valuable C6 chiral synthon. Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure 1,3-diols, often providing high selectivity under mild reaction conditions. This technical guide explores potential biocatalytic routes for the production of this compound, drawing upon established strategies for similar diols and highlighting key enzymatic steps and potential metabolic engineering approaches.

Biocatalytic Strategies for this compound Production

Two primary biocatalytic strategies can be envisioned for the synthesis of this compound:

-

Stereoselective Reduction of a Prochiral Ketone Precursor: This approach involves the enzymatic reduction of a suitable C6 precursor, such as 1-hydroxy-3-hexanone or 1,3-hexanedione. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the key enzymes for this strategy, offering high stereoselectivity.

-

Whole-Cell Biotransformation and De Novo Biosynthesis: This strategy utilizes engineered microorganisms to produce this compound from simple carbon sources like glucose. This involves the design and implementation of novel metabolic pathways within a host organism, such as Escherichia coli or Saccharomyces cerevisiae.

Enzymatic Route: Stereoselective Reduction

The enzymatic reduction of a C6 diketone or hydroxyketone is a promising route to chiral this compound. Oxidoreductases, particularly alcohol dehydrogenases, are well-suited for this transformation.

Key Enzymes and Reactions

-

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of this compound synthesis, ADHs can be used for the stereoselective reduction of 1,3-hexanedione or 1-hydroxy-3-hexanone.[1][2] The stereochemical outcome of the reaction is dependent on the specific ADH used, allowing for the synthesis of different stereoisomers of the diol.[1]

-

Ketoreductases (KREDs): This class of enzymes is highly efficient in the asymmetric reduction of ketones to chiral alcohols. A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities can be screened for the desired transformation.

A potential two-step enzymatic reduction of 1,3-hexanedione to this compound is depicted below:

Caption: Enzymatic reduction of 1,3-hexanedione to this compound.

Experimental Protocol: Screening of Alcohol Dehydrogenases

This protocol provides a general framework for screening different ADHs for the stereoselective reduction of a model substrate, 1-hydroxy-3-hexanone.

Materials:

-

Phosphate (B84403) buffer (100 mM, pH 7.0)

-

NADH or NADPH (cofactor)

-

A panel of alcohol dehydrogenases (commercial or purified)

-

1-hydroxy-3-hexanone (substrate)

-

Glucose dehydrogenase (for cofactor regeneration, optional)

-

Glucose (for cofactor regeneration, optional)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) with a chiral column

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the ADH to be tested, and the nicotinamide (B372718) cofactor (NADH or NADPH) at a suitable concentration (e.g., 1 mM).

-

If using a cofactor regeneration system, add glucose dehydrogenase and glucose to the mixture.

-

Initiate the reaction by adding the substrate, 1-hydroxy-3-hexanone, to a final concentration of, for example, 10 mM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Take samples at different time points and quench the reaction by adding an equal volume of ethyl acetate.

-

Extract the product by vortexing, and then centrifuge to separate the phases.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess of the produced this compound.

Quantitative Data

While specific data for the biocatalytic production of this compound is limited in the literature, data from the reduction of analogous ketones can provide an indication of the potential efficiency of this route.

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| 1,4-Diphenylbutane-1,4-dione | Ralstonia sp. ADH | (1R,4R)-1,4-Diphenylbutane-1,4-diol | >99 | >99 | [1] |

| 2,3-Hexanedione | Saccharomyces cerevisiae Butanediol Dehydrogenase | (2R,3R)-2,3-Hexanediol | - | >99 | [3] |

Whole-Cell Biotransformation and De Novo Biosynthesis

The production of this compound from simple sugars using engineered microorganisms is a highly attractive but challenging approach. It requires the design and implementation of a synthetic metabolic pathway.

Proposed Metabolic Pathway in E. coli

A hypothetical pathway for the de novo biosynthesis of this compound in E. coli can be constructed by combining enzymes from different organisms. This proposed pathway starts from the central metabolite acetyl-CoA.

References

Conformational Landscape of 1,3-Hexanediol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of molecules is intrinsically linked to their biological activity and physicochemical properties. For flexible molecules such as 1,3-hexanediol, a comprehensive understanding of their conformational preferences is paramount for applications in drug design, formulation development, and materials science. This technical guide provides an in-depth analysis of the conformational landscape of this compound isomers, delineating the key intramolecular interactions that govern their spatial arrangement. This document details the established experimental and computational methodologies for such analyses and presents illustrative quantitative data based on studies of analogous 1,3-diol systems.

Introduction

This compound (C₆H₁₄O₂) is a chiral diol possessing a stereocenter at the C3 position, giving rise to (R)- and (S)-enantiomers. The conformational flexibility of its hexane (B92381) backbone, coupled with the potential for intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 3, results in a complex potential energy surface with multiple stable conformers. The relative populations of these conformers are influenced by a delicate balance of steric hindrance, electrostatic interactions, and the surrounding solvent environment. A thorough conformational analysis is therefore essential for predicting molecular properties and interactions.

Key Conformational Features of this compound

The primary drivers of conformational preference in this compound are torsional strain around the C-C single bonds and the formation of intramolecular hydrogen bonds. The staggered conformations (anti and gauche) are significantly lower in energy than the eclipsed conformations. The presence of two hydroxyl groups allows for the formation of a six-membered pseudo-ring stabilized by an intramolecular hydrogen bond between the hydroxyl proton of one group and the oxygen of the other.

Methodologies for Conformational Analysis

The conformational preferences of this compound isomers can be elucidated through a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the conformation of molecules in solution.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred dihedral angles and thus the dominant conformers in solution can be identified.

-

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Spectral Analysis: Process the spectrum (phasing, baseline correction, and referencing). Accurately measure the coupling constants from the fine structure of the proton signals. For complex spectra, 2D NMR techniques like COSY may be necessary to assign signals and extract coupling constants.

-

-

Computational Protocols

Density Functional Theory (DFT) calculations provide a theoretical framework for exploring the potential energy surface of a molecule and identifying its stable conformers.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The relative energies of these optimized structures are then calculated to determine their relative populations.

-

Computational Protocol for DFT Analysis:

-

Initial Structure Generation: Generate a starting 3D structure of the this compound isomer.

-

Conformational Search: Perform a systematic scan of the rotatable bonds (C1-C2, C2-C3, C3-C4, C4-C5) to generate a library of possible conformers.

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. Include solvent effects using a continuum solvation model (e.g., PCM or SMD) if desired.

-

Data Analysis: Determine the relative energies of the conformers and calculate their Boltzmann populations at a given temperature.

-

-

Quantitative Data (Illustrative)

Due to the limited availability of published experimental data specifically for this compound isomers, the following tables present hypothetical yet representative quantitative data based on studies of analogous acyclic 1,3-diols. This data should be considered illustrative of the expected values.

Table 1: Hypothetical Relative Energies of this compound Conformers (DFT, Gas Phase)

| Conformer | Dihedral Angle (O1-C1-C2-C3) | Dihedral Angle (C1-C2-C3-O3) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| Gauche-Gauche (H-bonded) | ~60° | ~60° | Yes | 0.00 |

| Anti-Gauche | ~180° | ~60° | No | 1.5 |

| Gauche-Anti | ~60° | ~180° | No | 1.8 |

| Anti-Anti (Extended) | ~180° | ~180° | No | 2.5 |

Table 2: Hypothetical ¹H NMR Coupling Constants for a Dominant H-bonded Conformer

| Coupled Protons | Dihedral Angle | Expected ³JHH (Hz) |

| H1a - H2a | ~180° | 10 - 12 |

| H1a - H2b | ~60° | 2 - 4 |

| H1b - H2a | ~60° | 2 - 4 |

| H1b - H2b | ~180° | 10 - 12 |

| H2a - H3 | ~60° | 2 - 4 |

| H2b - H3 | ~60° | 2 - 4 |

Influence of Stereochemistry

The stereochemistry at the C3 chiral center influences the relative energies of the various conformers. For a given stereoisomer, certain gauche interactions may be more or less favorable, leading to a shift in the conformational equilibrium. This can have implications for the molecule's overall shape and its ability to interact with chiral environments such as enzyme active sites.

Conclusion

The conformational analysis of this compound isomers reveals a dynamic equilibrium between extended and folded, hydrogen-bonded structures. The methodologies outlined in this guide, combining NMR spectroscopy and DFT calculations, provide a robust framework for characterizing this equilibrium. A detailed understanding of the conformational landscape of these and other flexible molecules is a critical component of modern drug discovery and development, enabling a more rational approach to the design of molecules with desired properties and biological activities.

Synthesis of 2-Ethyl-1,3-Hexanediol from n-Butyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-ethyl-1,3-hexanediol (B165326), a valuable compound in various industrial applications, including as an insect repellent and a chemical intermediate.[1] The primary and most commercially viable route for its production begins with n-butyraldehyde and involves a two-step process: a base-catalyzed aldol (B89426) condensation followed by catalytic hydrogenation.[2][3] This document details the underlying chemistry, experimental protocols, and key process parameters for researchers and professionals in chemical and drug development.

Reaction Overview

The synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde is a sequential process involving two principal chemical transformations:

-

Aldol Condensation (Aldol Addition): Two molecules of n-butyraldehyde react in the presence of a base catalyst to form 2-ethyl-3-hydroxyhexanal (B1620174).[2][3] This reaction is a classic example of an aldol addition, where an enolate ion generated from one aldehyde molecule attacks the carbonyl carbon of a second molecule. To maximize the yield of the desired β-hydroxy aldehyde and prevent dehydration to the α,β-unsaturated aldehyde (2-ethyl-2-hexenal), which leads to the formation of the byproduct 2-ethylhexanol, careful control of reaction conditions is crucial.[2][4]

-

Hydrogenation: The intermediate, 2-ethyl-3-hydroxyhexanal, is subsequently reduced to 2-ethyl-1,3-hexanediol.[2][3] This step typically involves catalytic hydrogenation, where the aldehyde functional group is selectively reduced to a primary alcohol. Common catalysts for this transformation include Raney nickel.[2][4]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of 2-ethyl-1,3-hexanediol with high yield and purity. Below are representative protocols derived from established methodologies.

Aldol Condensation of n-Butyraldehyde

Objective: To synthesize 2-ethyl-3-hydroxyhexanal from n-butyraldehyde using a base catalyst.

Materials:

-

n-Butyraldehyde

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.25% w/w)[2]

-

Polyethylene (B3416737) glycol (PEG 400) (as a phase-transfer catalyst, optional but recommended for improved yield)[2]

-

Hydrochloric acid (for neutralization)[2]

-

Diethyl ether (as a solvent, optional)[5]

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of n-butyraldehyde and polyethylene glycol is prepared.[2]

-

The mixture is cooled to a temperature between 0°C and 20°C.[2]

-

A dilute aqueous solution of sodium hydroxide is added dropwise to the cooled mixture while maintaining the reaction temperature, typically between 30°C and 35°C.[2][4]

-

The reaction mixture is stirred for a period of 2 to 5 hours.[4][5]

-

After the reaction is complete, the mixture is neutralized with an acid, such as hydrochloric acid.[2]

-

The organic and aqueous phases are separated. The organic phase, containing the desired 2-ethyl-3-hydroxyhexanal, is collected for the subsequent hydrogenation step.[2][4]

Hydrogenation of 2-Ethyl-3-hydroxyhexanal

Objective: To reduce 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol.

Materials:

-

Organic phase containing 2-ethyl-3-hydroxyhexanal (from the previous step)

-

Hydrogen gas

Procedure:

-

The organic phase containing 2-ethyl-3-hydroxyhexanal is transferred to a high-pressure reactor (autoclave).

-

A catalytic amount of Raney nickel is added to the reactor.[2][4]

-

The reactor is sealed and purged with hydrogen gas to remove air.

-

The mixture is heated to a temperature ranging from 60°C to 140°C under a hydrogen pressure of 10 to 60 bar.[2][3]

-

The reaction is allowed to proceed for a sufficient time to ensure complete conversion of the aldehyde.

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The resulting crude 2-ethyl-1,3-hexanediol can be purified by vacuum distillation.[2][3]

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported procedures.

Table 1: Aldol Condensation of n-Butyraldehyde

| Parameter | Value | Reference |

| Catalyst | 0.25% aq. NaOH | [2] |

| 1.24% aq. NaOH | [2][4] | |

| Phase-Transfer Catalyst | Polyethylene glycol (PEG 400) | [2] |

| Reaction Temperature | 30-32°C | [2] |

| 35°C | [2][4] | |

| Reaction Time | 2 hours | [2] |

| 2.5 hours | [2][4] | |

| Yield of Intermediate | 50.4% - 52.6% | [2][3] |

Table 2: Hydrogenation of 2-Ethyl-3-hydroxyhexanal

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [2][4] |

| Reaction Temperature | 100°C | [2][4] |

| Hydrogen Pressure | 20 bar | [2] |

| 40 bar | [2][4] | |

| Final Product Yield | 49.6% - 56.9% | [2][4] |

| Major Byproduct | 2-Ethylhexanol | [2][4] |

Process Visualization

To better illustrate the synthesis process, the following diagrams have been generated using Graphviz.

Caption: Reaction pathway for the synthesis of 2-ethyl-1,3-hexanediol.

Caption: Experimental workflow for the synthesis of 2-ethyl-1,3-hexanediol.

Conclusion

The synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde is a well-established process that relies on the careful execution of an aldol addition and a subsequent catalytic hydrogenation. By controlling key parameters such as temperature, catalyst selection, and reaction time, researchers can optimize the yield of the desired product while minimizing the formation of byproducts. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis and further process development of this important chemical compound.

References

- 1. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]

- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 3. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 4. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 5. newtopchem.com [newtopchem.com]

An In-depth Technical Guide to the Physical Properties and Hazards of 2-Ethyl-1,3-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and potential hazards associated with 2-ethyl-1,3-hexanediol (B165326). The information is presented to assist researchers, scientists, and professionals in drug development in the safe handling, assessment, and application of this chemical compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Physical and Chemical Properties

2-Ethyl-1,3-hexanediol is a colorless, slightly oily liquid.[1] It is characterized by a high boiling point and low vapor pressure.[2][3]

| Property | Value | References |

| Molecular Formula | C8H18O2 | [3][4] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| CAS Number | 94-96-2 | [1][4] |

| Appearance | Clear, colorless, slightly viscous, oily liquid | [5][1][2] |

| Odor | Odorless or mild, slightly sweet/floral | [2][3][6] |

| Melting Point | -40 °C | [4][7] |

| Boiling Point | 241-249 °C | [5][4][7] |

| Density | 0.933 - 0.9422 g/mL at 20-25 °C | [5][2][4][7] |

| Solubility in Water | 4.2% w/w at 20 °C (poorly soluble) | [5][2] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [5] |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Flash Point | 136 °C (276.8 °F) | [2][8] |

| Refractive Index | ~1.451 at 20 °C | [5][4] |

Toxicological Hazards

2-Ethyl-1,3-hexanediol presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards include severe eye irritation, with potential for skin irritation and systemic effects at high doses.

Acute Toxicity

The acute toxicity of 2-ethyl-1,3-hexanediol is considered to be low to moderate.

| Route of Exposure | Species | LD50/LC50 Value | References |

| Oral | Rat | 1400 - 9281 mg/kg body weight | [2][9] |

| Dermal | Rabbit | 10,251 - 15,200 mg/kg body weight | [2][9] |

| Inhalation | Rat | > 3.8 mg/L (4 hours) | [9] |

Irritation and Sensitization

-

Eye Irritation: 2-Ethyl-1,3-hexanediol is classified as a severe eye irritant, capable of causing serious eye damage.[10][6][11] Contact with the eyes can lead to injury comparable to that caused by many liquid hand soaps.[2]

-

Skin Irritation: It may cause mild skin irritation.[1][10] Prolonged or repeated contact may lead to dermatitis.

-

Skin Sensitization: While not considered a strong sensitizer, there is a low incidence of skin sensitization observed in human patch tests.[2]

Reproductive and Developmental Toxicity

Animal studies have indicated the potential for adverse reproductive and fetal effects at high dose levels.[1][10] In a developmental toxicity study in rats, maternal toxicity and fetal malformations were observed at high oral doses.[1][10]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data.

Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, 425)

The objective of this test is to determine the short-term toxicity of a substance when administered orally.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[12]

-

Dosage: The test substance is administered in a single dose via gavage.[12] The dose levels are selected based on a stepwise procedure to minimize the number of animals used.[12]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This test assesses the toxicity of a substance following a single, prolonged skin contact.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[8]

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[13]

-

Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

-

Data Analysis: The dermal LD50 is determined.

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Healthy young adult albino rabbits are the preferred species.[14]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]

-

Evaluation: The severity and reversibility of the ocular lesions are scored to classify the irritancy potential of the substance.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are commonly used.

-

Application: The test substance is applied to a small area of shaved skin under a gauze patch.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified time points after patch removal.

-